
1-Bromo-3,5-bis(methylthio)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3,5-bis(methylthio)benzene is an organic compound with the molecular formula C8H9BrS2 It is a derivative of benzene, where the hydrogen atoms at positions 1, 3, and 5 are substituted by a bromine atom and two methylthio groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3,5-bis(methylthio)benzene can be synthesized through several methods. One common approach involves the bromination of 3,5-bis(methylthio)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction typically proceeds under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of bromination and thiolation reactions can be applied. Industrial-scale synthesis would likely involve optimized reaction conditions, including temperature control, catalyst selection, and purification processes to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3,5-bis(methylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Major Products:
Substitution: Various substituted benzene derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzene derivatives with modified functional groups.
Scientific Research Applications
1-Bromo-3,5-bis(methylthio)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3,5-bis(methylthio)benzene involves its interaction with various molecular targets The bromine atom and methylthio groups can participate in electrophilic and nucleophilic reactions, respectively
Comparison with Similar Compounds
Bromobenzene: A simpler derivative with only a bromine atom substituted on the benzene ring.
3,5-Dimethylthiobenzene: Lacks the bromine atom but has similar methylthio groups.
1-Bromo-3,5-bis(trifluoromethyl)benzene: Contains trifluoromethyl groups instead of methylthio groups, leading to different chemical properties.
Uniqueness: 1-Bromo-3,5-bis(methylthio)benzene is unique due to the presence of both bromine and methylthio groups, which confer distinct reactivity and potential for diverse applications. Its combination of electrophilic and nucleophilic sites makes it a versatile compound in synthetic chemistry and research.
Properties
Molecular Formula |
C8H9BrS2 |
|---|---|
Molecular Weight |
249.2 g/mol |
IUPAC Name |
1-bromo-3,5-bis(methylsulfanyl)benzene |
InChI |
InChI=1S/C8H9BrS2/c1-10-7-3-6(9)4-8(5-7)11-2/h3-5H,1-2H3 |
InChI Key |
ZRCBSHPLUDSTPE-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=CC(=C1)Br)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




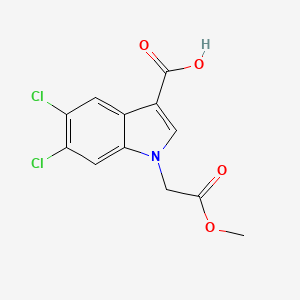
![2-[(2-Chloro-4,5-dimethyl-6-oxopyrimidin-1-yl)methyl]benzonitrile](/img/structure/B13890249.png)
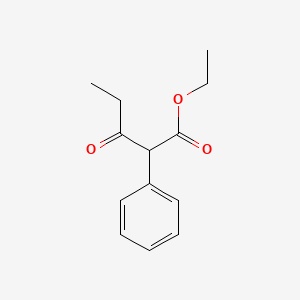
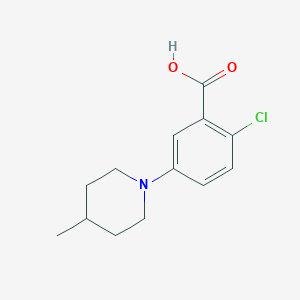
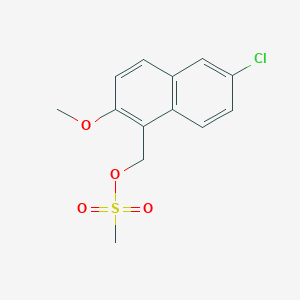
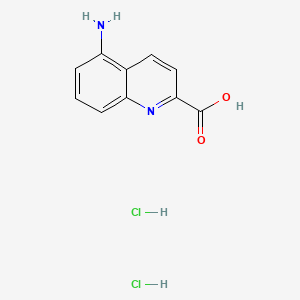
![Propan-2-yl 4-[[1-(4-cyanophenyl)-2,3-dihydroindol-4-yl]oxy]piperidine-1-carboxylate](/img/structure/B13890280.png)
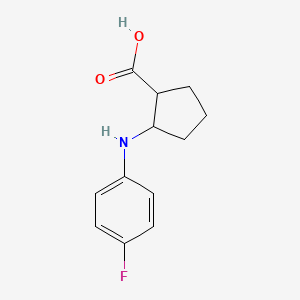
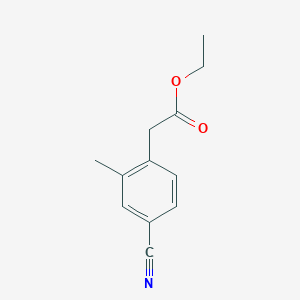
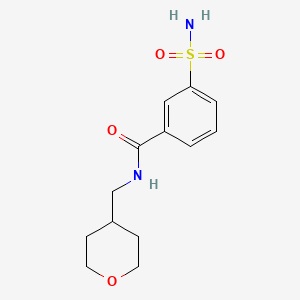
![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propyl]acetamide](/img/structure/B13890297.png)
![Ethyl 2-hydroxy-2-[1-(4-methoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate](/img/structure/B13890305.png)
